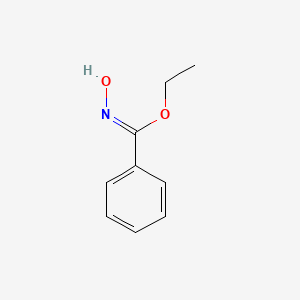

Benzohydroximic acid, (E)-

Description

Historical Evolution of Research on Benzohydroximic Acid and Related Compounds

Research into hydroxamic acids dates back to the 19th century, but significant interest in their diverse applications has grown substantially in more recent decades. journalssystem.com Benzohydroxamic acid, in particular, has been a subject of study due to its role as a precursor in various chemical syntheses and its applications as a metal chelator and a histone deacetylase (HDAC) inhibitor. rsc.orgnih.gov

Early research focused on the synthesis and basic characterization of benzohydroxamic acid and its derivatives. analis.com.my Methods for its preparation from benzoyl chloride, ethyl benzoate (B1203000), or benzamide (B126) with hydroxylamine (B1172632) were established. analis.com.my The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), has been pivotal in elucidating the structural details of benzohydroximic acid and its isomers. scielo.org.mx Studies have explored the conformational preferences and the tautomeric equilibrium between the hydroxamic acid and hydroximic acid forms. researchgate.net More recent research has delved into the synthesis of complex benzohydroxamic acid-based molecules for therapeutic applications, including the development of selective HDAC inhibitors for cancer treatment. rsc.org

Significance of Stereoisomerism in Hydroximic Acids, with Emphasis on the (E)-Configuration

Stereoisomerism in hydroximic acids arises from the restricted rotation around the C=N double bond, leading to the existence of (E) and (Z) isomers. The labels (E) and (Z) are assigned based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond. The configuration of these isomers can significantly influence their physical properties, stability, and reactivity.

For benzohydroxamic acid itself, NMR studies in dimethyl sulfoxide (B87167) (DMSO) solution have indicated a preference for the Z conformation of the hydroxamic acid tautomer. scielo.org.mx However, the E/Z isomerism is a critical consideration for the hydroximic acid tautomer and its derivatives, such as esters. The interconversion between the (E) and (Z) isomers can be influenced by factors like the solvent and the nature of the substituents. researchgate.net

Research Findings

Detailed research has provided insights into the structural and chemical properties of benzohydroximic acid and its isomers.

| Property | Finding |

| Predominant Conformation | In DMSO solution, ring-substituted benzohydroxamic acids predominantly assume the Z conformation of the hydroxamic acid tautomer, as supported by NMR data and ab initio energy calculations. scielo.org.mx |

| Isomerization in Derivatives | Silylated derivatives of benzhydroxamate can isomerize in solution to form an equilibrium mixture of hydroxamic and hydroximic forms. researchgate.net The differentiation between Z and E stereoisomers of the hydroximic acid derivatives may be possible through analysis of 1J(13C,13C) coupling constants. researchgate.net |

| Synthesis of Precursors | The (E) isomer of related precursors, such as (E)-1-(2-nitroethenyl)benzene, can be synthesized and its stereochemistry confirmed using 1H NMR spectroscopy. |

| Structural Characterization | X-ray crystallography has been used to determine the solid-state structure of benzohydroxamic acid and its derivatives, revealing details about intermolecular hydrogen bonding and molecular conformation. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

7340-49-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

ethyl (Z)-N-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- |

InChI Key |

JGVKGYPQYMCAEA-KTKRTIGZSA-N |

Isomeric SMILES |

CCO/C(=N\O)/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=NO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E Benzohydroximic Acid and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to (E)-benzohydroximic acid and its derivatives often involve the reaction of a carboxylic acid derivative with a hydroxylamine (B1172632) species or the transformation of other functional groups into the hydroxamic acid moiety.

Synthesis from Esters and Acid Chlorides with Hydroxylamine Salts

A common and traditional method for preparing benzohydroxamic acid involves the reaction of benzoyl chloride or ethyl benzoate (B1203000) with hydroxylamine. orgsyn.org The reaction with ethyl benzoate is typically carried out by first preparing a solution of free hydroxylamine from hydroxylamine hydrochloride and a base, such as potassium hydroxide (B78521), in an alcohol like methanol (B129727). The ester is then added to this solution, leading to the formation of the potassium salt of benzohydroxamic acid, which precipitates and can be subsequently acidified to yield the final product. orgsyn.org This method is reliable but can sometimes result in low yields and regioselectivity issues, especially with sterically hindered substrates. nih.gov

Direct reactions of hydroxylamine with esters often require a large excess of the hydroxylamine reagent to drive the reaction to completion. nih.gov Various solvent systems and bases can be employed to generate the free hydroxylamine in situ from its hydrochloride salt. For instance, sodium methoxide (B1231860) in methanol is a commonly used system. nih.gov The use of aqueous hydroxylamine is also effective, particularly for benzylic and α,β-unsaturated esters. nih.gov

The reaction of acyl chlorides with hydroxylamine is another direct approach. orgsyn.orgnih.gov This method can be efficient but may require careful control of reaction conditions to avoid side reactions.

A more recent development involves the use of a cyanide anion as a catalyst for the reaction of esters with hydroxylamine, which transiently activates the ester towards N-acylation. This method has been applied to both solution and solid-phase syntheses. google.com

Table 1: Comparison of Synthetic Methods from Esters and Acid Chlorides

| Starting Material | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Ethyl benzoate | Hydroxylamine hydrochloride, Potassium hydroxide, Methanol | Formation of potassium benzohydroxamate salt, followed by acidification. | orgsyn.org |

| Esters | Excess hydroxylamine | Requires a large excess of the reagent; various solvent and base systems can be used. | nih.gov |

| Acyl chlorides | Hydroxylamine | Direct and potentially efficient, but requires careful control of conditions. | orgsyn.orgnih.gov |

| Esters | Hydroxylamine, Cyanide anion | Catalytic activation of the ester; applicable in both solution and solid-phase. | google.com |

Preparation via Angeli-Rimini Reaction from Aldehydes and N-sulfonylhydroxylamine

The Angeli-Rimini reaction provides a distinct pathway to hydroxamic acids starting from aldehydes. wikipedia.org This reaction involves the treatment of an aldehyde with an N-substituted hydroxylamine, such as N-hydroxybenzenesulfonamide, in the presence of a base. wikipedia.orgexpertsmind.com The reaction proceeds through a proposed mechanism involving the nucleophilic attack of the deprotonated N-hydroxybenzenesulfonamide on the aldehyde. Following an intramolecular proton transfer, a sulfinic acid anion is eliminated, leading to the formation of the hydroxamic acid. wikipedia.org

This method has been adapted for solid-phase synthesis, where the N-hydroxybenzenesulfonamide is attached to a polymer support. This allows for a convenient one-step synthesis of hydroxamic acids, with the products being isolated in good to high yields and purities after simple workup procedures. nih.gov The Angeli-Rimini reaction is also utilized as a chemical test for the detection of aldehydes, where the resulting hydroxamic acid gives a characteristic red color with ferric chloride. wikipedia.org

Oxidation Pathways, Including Molybdenum Oxide Diperoxide Mediated Methods

Oxidation reactions offer an alternative approach to the synthesis of hydroxamic acids. One notable method involves the molybdenum-mediated oxidation of N-trimethylsilyl amides, which can produce the corresponding hydroxamic acids in moderate yields. nih.gov The efficiency of this method is influenced by the steric and electronic properties of the substituents on the amide. nih.gov

Another oxidation-based strategy is the tungstate-catalyzed oxidation of cyclic amines with hydrogen peroxide. psu.edu For example, 1,2,3,4-tetrahydroquinolines can be oxidized to the corresponding 1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolines in high yields using sodium tungstate (B81510) as a catalyst in methanol. psu.edu While not directly producing (E)-benzohydroximic acid, this method demonstrates the utility of oxidation in forming the N-OH bond characteristic of hydroxamic acids.

Furthermore, a catalytic system using N-methyl benzohydroxamic acid (NMBHA) has been developed for the selective synthesis of lipid hydroperoxides and alcohols. nih.gov This method operates under mild conditions and suggests the potential for hydroxamic acid-catalyzed oxidations. nih.gov

Hydrolysis of Primary Nitro Compounds in Acidic Media

The hydrolysis of primary nitroalkanes in the presence of strong acids, such as boiling hydrochloric acid or 85% sulfuric acid, is a known method for producing carboxylic acids and hydroxylamine. nowgonggirlscollege.co.in While this reaction is a primary industrial source for hydroxylamine, it can be conceptually considered in the reverse sense for the formation of hydroxamic acid precursors. nowgonggirlscollege.co.in More directly, the Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. arkat-usa.orgwikipedia.org This reaction underscores the reactivity of nitro compounds under acidic conditions and their potential as precursors in synthetic pathways leading to carbonyl-containing compounds, which could then be converted to hydroxamic acids. It has been proposed that aci-nitro compounds are intermediates in the conversion of oximes to thiohydroximic acids in biosynthetic pathways. unl.edu

Electrochemical Synthetic Approaches, such as Reduction of Nitroarenes

Electrochemical methods present a green and efficient alternative for synthesizing hydroxamic acid derivatives. researchgate.net The electrochemical reduction of nitroarenes has been successfully employed to synthesize cyclic hydroxamic acids. rsc.orgresearchgate.net This approach allows for the direct and selective synthesis of compounds like 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones in good yields. rsc.orgresearchgate.net The process is scalable and offers enhanced safety by allowing the reaction to be stopped simply by turning off the electrical current. researchgate.net

A practical electrochemical strategy for the direct synthesis of arenesulfonyl fluorides from nitroarenes has also been developed, which proceeds through an aniline (B41778) intermediate formed by the selective reduction of the nitro group. rsc.org This highlights the utility of electrochemical reduction of nitroarenes in generating versatile intermediates for further functionalization. Additionally, electrochemical methods have been used for the nitration of compounds like mefenamic acid, followed by the electrochemical reduction of the produced nitromefenamic acids to generate new derivatives. nih.gov

Advanced One-Pot and Multi-Component Synthetic Strategies

Modern synthetic chemistry increasingly focuses on efficiency and sustainability, leading to the development of one-pot and multi-component reactions for the synthesis of complex molecules. nih.govnih.gov One-pot procedures for hydroxamic acid synthesis often involve the in situ activation of a carboxylic acid followed by reaction with a hydroxylamine derivative. For example, cyanuric chloride can be used to activate a carboxylic acid, which then reacts with hydroxylamine to form the desired hydroxamic acid in a single pot. nih.gov

Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex structures from simple starting materials. While not always directly yielding (E)-benzohydroximic acid, these strategies are used to create diverse libraries of related compounds. For instance, a multi-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives has been developed to efficiently produce highly functionalized γ-lactam derivatives. nih.gov Similarly, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved through one-pot, three-component reactions of (thio)barbituric acids, aryl aldehydes, and malononitrile. nih.gov These advanced strategies highlight the potential for developing novel and efficient routes to hydroxamic acid derivatives.

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| One-Pot Synthesis | In situ activation of carboxylic acids followed by reaction with hydroxylamine. | Increased efficiency, reduced waste. | nih.govsci-hub.se |

| Multi-Component Reactions | Combination of three or more reactants in a single step to form a complex product. | High atom economy, rapid access to molecular diversity. | nih.govnih.gov |

Synthesis of Stereospecifically Enriched (E)-Isomers

Achieving stereochemical control to selectively produce the (E)-isomer of benzohydroximic acid is a significant synthetic challenge. Researchers have developed various strategies, including the use of stereoselective reaction conditions and chiral auxiliaries, to obtain enantiopure or enriched products.

Stereoselective Reaction Conditions and Catalyst Systems

The stereochemical outcome of reactions producing benzohydroximic acid derivatives can be influenced by several factors, including the choice of reagents, solvents, and catalysts. egrassbcollege.ac.inorganic-chemistry.org For instance, the dehydration of threo-β-hydroxy-α-amino acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of copper(II) chloride has been shown to be a highly stereoselective method for synthesizing (E)-α,β-dehydroamino acids. organic-chemistry.org This method demonstrates superior performance over other dehydrating agents, yielding the desired (E)-isomers with high optical purity. organic-chemistry.org

The use of bulky bases like lithium diisopropylamide (LDA) can favor kinetic deprotonation at the least hindered site, influencing the E:Z ratio of the resulting enolate, a key intermediate in some synthetic routes. egrassbcollege.ac.in Similarly, palladium-catalyzed reactions have been employed in the stereoselective synthesis of related compounds, where the rigid environment of a palladated intermediate directs the stereoselective formation of the final product. csic.es

| Reagent/Catalyst System | Substrate Type | Key Feature | Outcome |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / CuCl₂ | threo-β-Hydroxy-α-amino acid derivatives | Stereospecific dehydration | High yield of (E)-isomers organic-chemistry.org |

| Lithium diisopropylamide (LDA) | Carbonyl compounds | Kinetic deprotonation at the least hindered site | Favors formation of specific enolate geometry egrassbcollege.ac.in |

| Palladium catalysts | (Z)-2-aryl-4-aryliden-5(4H)-oxazolones | Regioselective C-H bond activation and stereoselective photocycloaddition | Formation of single isomers of truxillic acid derivatives csic.es |

Chiral Auxiliary-Mediated Synthesis of Enantiopure Hydroximates

Chiral auxiliaries are compounds temporarily incorporated into a substrate to induce stereoselectivity in a reaction. numberanalytics.com This strategy is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiopure compounds. numberanalytics.comsoton.ac.uk The auxiliary creates a chiral environment that directs the formation of one stereoisomer over the other. numberanalytics.comresearchgate.net After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. soton.ac.uk

In the context of hydroximates, a chiral auxiliary can be attached to the molecule, influencing the stereochemical course of a subsequent reaction, such as an imino 1,2-Wittig rearrangement. researchgate.net For example, an allyl p-methoxyphenylhydroximate carrying a chiral auxiliary, upon treatment with LDA, undergoes a diastereoselective rearrangement to furnish an optically active α-hydroxy oxime ether. researchgate.net This approach has been successfully applied to the synthesis of natural products like (+)-cytoxazone. researchgate.net The design of an effective chiral auxiliary considers factors like steric hindrance and electronic effects to maximize stereochemical control. numberanalytics.com

| Chiral Auxiliary Application | Reaction Type | Key Principle | Result |

| Synthesis of (+)-Cytoxazone | Diastereoselective imino 1,2-Wittig rearrangement | A chiral auxiliary on allyl p-methoxyphenylhydroximate directs the rearrangement. | Production of an optically active α-hydroxy oxime ether intermediate. researchgate.net |

| General Asymmetric Synthesis | Alkylation, Aldol (B89426), Diels-Alder reactions | The auxiliary creates a steric and electronic bias for the approach of reagents. | High diastereoselectivity in the formation of new stereocenters. researchgate.net |

Functionalization and Derivatization Techniques

The modification of the benzohydroximic acid scaffold through the introduction of various functional groups is crucial for tuning its chemical and biological properties. Techniques have been developed for N- and O-substitution, silylation, and the incorporation of heterocyclic moieties.

Synthesis of N- and O-Substituted Benzohydroximic Acid Derivatives

The synthesis of N- and O-substituted benzohydroximic acid derivatives can be achieved through various methods. Condensation reactions are a common approach. For instance, O-benzyl hydroxylamine derivatives can be condensed with sulfonyl chlorides in the presence of a base to yield N-(benzyloxy)sulfonamides. mdpi.com The yields of such reactions can be variable due to the potential formation of mixtures of O- and N-monoalkylated and N,O-dialkylated products. mdpi.com

Another strategy involves the use of masked O-substituted isocyanates, which react with unactivated carboxylic acids to provide hydroxamates. organic-chemistry.org This method offers broad functional group tolerance and avoids side reactions often encountered with traditional methods using nucleophilic hydroxylamine reagents. organic-chemistry.org The reaction is typically performed at elevated temperatures in the presence of a base like triethylamine (B128534). organic-chemistry.org

Acylation and sulfonylation of O-benzylbenzohydroxamic acid with various acyl and sulfonyl halides in the presence of a base like pyridine (B92270) have been used to prepare mixed anhydrides with a (Z)-configuration. researchgate.net

Preparation of Silylated (E)-Benzohydroximic Acid Derivatives

Silylation is a common technique to introduce silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), onto the benzohydroximic acid moiety. Exhaustive silylation of benzohydroxamic acids typically leads to the formation of O,O'-bis(silyl) derivatives of the benzohydroximic acid tautomer. researchgate.net For example, silylation with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide yields Z-O¹,O⁴-bis(tert-butyldimethylsilyl) derivatives of substituted benzohydroximic acid. researchgate.net

NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for distinguishing between derivatives of the hydroxamic acid and hydroximic acid tautomers. researchgate.net The differentiation between Z and E stereoisomers of hydroximic acid derivatives is more reliably achieved through the analysis of ¹J(¹³C,¹³C) coupling constants within the C-CN moiety. researchgate.net Silylated hydroxamic acids can also serve as precursors for other functional groups; for example, they can fragment upon heating to produce isocyanates in high yield. researchgate.net

| Silylating Agent | Substrate | Product Structure | Analytical Method for Isomer Differentiation |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | Substituted benzohydroxamic acids | Z-O¹,O⁴-bis(tert-butyldimethylsilyl) derivatives of benzohydroximic acid | ¹⁵N and ¹³C NMR spectroscopy researchgate.net |

| Me₃SiONHSiMe₃ or Me₃SiON(SiMe₃)₂ | Acid chlorides | Silylated hydroxamic acids | Not specified |

Introduction of Heterocyclic Moieties onto the Benzohydroximic Acid Scaffold

The incorporation of heterocyclic rings into the benzohydroximic acid structure is a key strategy in medicinal chemistry to generate novel compounds with diverse pharmacological activities. nih.govnih.govopenaccessjournals.comopenmedicinalchemistryjournal.com Heterocycles are prevalent in many biologically active molecules and approved drugs. openaccessjournals.comopenmedicinalchemistryjournal.com

Synthetic methodologies often involve the reaction of a functionalized benzohydroxamic acid derivative with a suitable heterocyclic precursor. For example, a pyrrolo[3,4-c]pyrrole (B14788784) core can be synthesized via a cycloaddition reaction, followed by saponification and a peptide coupling reaction with hydroxylamine to yield the corresponding hydroxamic acid. scielo.org.mx

Another approach involves linking a benzimidazole (B57391) scaffold to other heterocyclic systems like triazolo-thiadiazoles to create hybrid molecules with potentially enhanced pharmacological profiles. nih.gov The synthesis of N-substituted phthalimide (B116566) derivatives, which can be further elaborated, can be achieved by reacting phthalic anhydride (B1165640) with amino compounds. jmchemsci.com These examples highlight the modular nature of synthesizing complex molecules by combining the benzohydroximic acid motif with various heterocyclic building blocks. nih.govscielo.org.mxjmchemsci.com

Molecular Structure, Isomerism, and Tautomerism in Benzohydroximic Acid Systems

Keto-Enol Tautomerism in Hydroxamic Acids and its Relevance to Benzohydroximic Acid.mdpi.comnumberanalytics.com

Hydroxamic acids, the parent class of compounds for benzohydroximic acid, exhibit keto-enol tautomerism, an equilibrium between a keto form (an amide) and an enol form (an imidic acid or hydroximic acid). numberanalytics.comwikidoc.org This phenomenon is fundamental to understanding the reactivity and properties of these molecules. numberanalytics.com The keto form, characterized by a carbonyl group (C=O), is generally more stable and predominates in most conditions. wikidoc.orglibretexts.org However, the enol form, containing a C=N double bond and a hydroxyl group, plays a crucial role in many chemical reactions. numberanalytics.com

The keto-enol equilibrium in hydroxamic acids is sensitive to environmental factors such as solvent and pH. mdpi.com Acidic conditions tend to favor the keto form, while basic conditions can shift the equilibrium towards the enol form. mdpi.comnih.gov This shift is significant as it makes different reactive sites available for coordination with metal ions. scientificeminencegroup.com For benzohydroximic acid, this tautomerism means it can exist as the more common benzohydroxamic acid (keto form) or as benzohydroximic acid (enol or iminol form). nih.govresearchgate.net

Amide-Imide Tautomerism of Benzohydroxamic Acid and its Equilibrium with Benzohydroximic Acid.scientificeminencegroup.comresearchgate.netresearchgate.net

The tautomeric relationship between benzohydroxamic acid (the amide form) and benzohydroximic acid (the imide or iminol form) is a central aspect of its chemistry. researchgate.netiaea.org The amide form is generally the most stable tautomer. nih.gov Theoretical calculations have shown that the Z-amide conformer is the most stable form in both the gas phase and in aqueous solution. researchgate.net

The equilibrium between the amide and imide forms can be influenced by the solvent. researchgate.net For instance, in benzene (B151609) solutions, the hydroximic (imide) isomer is favored, whereas in acetonitrile (B52724), the hydroxamic (amide) form is preferred. researchgate.net This solvent-dependent equilibrium highlights the subtle energetic balance between the two tautomers. The interconversion between these forms, known as amide-imide tautomerization, can proceed through different pathways, with the E-Amide to E-Imide conversion being a kinetically favored elementary process. researchgate.nettru.ca

E/Z Stereoisomerism of the Hydroximic Functional Group.scientificeminencegroup.comresearchgate.netresearchgate.net

The hydroximic acid functional group, C=N-OH, possesses a double bond that gives rise to E/Z stereoisomerism (also known as geometric isomerism). savemyexams.comstudymind.co.ukcreative-chemistry.org.uk This type of isomerism results from the restricted rotation around the C=N bond, leading to two possible spatial arrangements of the substituents. studymind.co.uk The 'E' isomer (from the German entgegen, meaning opposite) has the high-priority groups on opposite sides of the double bond, while the 'Z' isomer (zusammen, meaning together) has them on the same side. savemyexams.comsavemyexams.com

In the context of benzohydroximic acid, both E and Z isomers are possible for the imide tautomer. researchgate.net The stability and interconversion of these stereoisomers are influenced by various factors, as detailed in the following sections.

Factors Influencing E/Z Isomer Ratios in Solution and Solid State.

The ratio of E and Z isomers of benzohydroximic acid can be significantly affected by the surrounding environment.

Solvent: Protic solvents can stabilize the Z-form through the formation of intermolecular hydrogen bonds. mdpi.com The nature of the solvent also affects the equilibrium between the amide and hydroximic tautomers, which in turn influences the observed E/Z ratio of the hydroximic form. researchgate.net

Temperature: Decreasing the temperature has been shown to favor the E-form. mdpi.com For instance, in an acetone (B3395972) solution of benzohydroxamic acid at -80°C, the ratio of [E]/[Z] forms was found to be 75:25. nih.gov

Concentration: The E/Z ratio can also be concentration-dependent, with decreasing concentration sometimes favoring the E-isomer. mdpi.com In some cases, dimer formation (E-E, Z-Z, and E-Z) has been observed, which dissociates into monomers in the presence of water. nih.gov

Conformational Analysis of (E)-Benzohydroximic Acid and its Tautomers.scientificeminencegroup.comresearchgate.netresearchgate.net

Conformational analysis provides insight into the three-dimensional structure and relative stabilities of the different isomers and tautomers of benzohydroximic acid. sapub.orgnih.gov Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding these structures. researchgate.netnih.gov

For benzohydroxamic acid, the planar amide form is a key conformation, but the molecule is not entirely flat. researchgate.net The aromatic ring and the hydroxamic acid group are often tilted with respect to each other. researchgate.net In the solid state, this tilt is influenced by intermolecular hydrogen bonding. researchgate.net

Acid-Base Equilibria and Protonation Sites of Benzohydroximic Acid and its Anions.researchgate.netresearchgate.net

Benzohydroxamic acid is a weak acid, with a pKa value typically in the range of 8 to 9. journalssystem.comresearchgate.netnih.gov This means that in acidic to neutral solutions, it exists predominantly in its neutral, protonated form. journalssystem.comresearchgate.net In alkaline solutions, it deprotonates to form the benzohydroxamate anion. nih.govjournalssystem.com

The protonation and deprotonation equilibria are complex due to the presence of multiple potential sites.

Deprotonation: Upon deprotonation, the question arises whether the proton is lost from the nitrogen (N-H) or the oxygen (O-H). Studies suggest that benzohydroxamic acid behaves as an N-acid, meaning deprotonation of the N-H group occurs from the most stable 1Z (Z-amide) tautomer. researchgate.net However, based on the charge distribution of the resulting anion, it can also be described as an O-acid formed by deprotonation of the iminol (hydroximic) tautomer. researchgate.net The resulting anion has increased negative charge on both oxygen atoms, making them more nucleophilic and explaining the common (O, O) coordination mode in metal complexes. researchgate.net

Protonation: In strongly acidic media, benzohydroxamic acid can be protonated. nih.govnih.govrsc.org The protonation behavior has been found to correlate well with the amide acidity function (HA). rsc.org Theoretical studies indicate that the carbonyl oxygen is the preferred site for protonation. researchgate.net

The acid-base properties are summarized in the table below:

| Property | Value/Description | Source(s) |

| pKa | 8.78 | nih.gov |

| Predominant form (pH < pKa) | Neutral molecule (keto form) | journalssystem.comresearchgate.net |

| Predominant form (pH > pKa) | Benzohydroxamate anion | journalssystem.com |

| Preferred Protonation Site | Carbonyl oxygen | researchgate.net |

| Deprotonation Behavior | Acts as an N-acid (from Z-amide) or O-acid (from iminol tautomer) | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of benzohydroximic acid, enabling the differentiation between its (E) and (Z) isomers and the hydroxamic acid and hydroximic acid tautomers.

Application of Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N, ²⁹Si, ¹⁷O) for Structural Elucidation

Multi-nuclear NMR studies, including ¹H, ¹³C, and ¹⁵N, are instrumental in defining the structure of benzohydroximic acid derivatives. In dimethyl sulfoxide (B87167) (DMSO) solutions, NMR spectra have demonstrated that benzohydroxamic acids predominantly exist in the hydroxamic acid form. nih.gov The ¹³C chemical shifts observed in solution are very similar to those obtained by cross-polarization magic angle spinning (CP/MAS) in the solid state, where the hydroxamic structure is unambiguous. nih.gov The ¹⁵N chemical shifts provide independent confirmation of the hydroxamic structure in DMSO solutions. nih.gov

The chemical shifts of the nuclei within the hydroximic acid portion of silylated derivatives show a notable sensitivity to remote substituents on the benzene (B151609) ring. researchgate.net For instance, studies on trimethylsilylated para- and meta-substituted benzohydroxamic acids in chloroform (B151607) solutions reveal they adopt the structure of Z-O,O′-bis(trimethylsilyl) derivatives of benzhydroximic acid. researchgate.net The geometry of the hydroximic group and its orientation relative to the ring are not significantly influenced by para substituents, as indicated by aromatic proton chemical shifts. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in Organic Compounds

| Chemical Environment of the Carbon | Chemical Shift (ppm) |

|---|---|

| Alkane CH-CR₃ | 10-50 |

| Allylic, Benzylic, ketone =C-CH, Ph-CH, CH-C=O | 40-55 |

| Alkyne C≡C-H | 70-110 |

| Alkyl halide CH-X | 55-80 |

| Ether/alcohol/ester CH-O | 60-80 |

| Nitriles, RC≡N | 110-120 |

| Alkene =C-H | 120-160 |

| Aromatic Ph-H | 125-170 |

| Carboxylic Acid Derivatives (esters, amides) | 165-190 |

| Aldehyde, Ketone RC(=O)-H | >200 |

This table presents typical ¹³C NMR chemical shift ranges. oregonstate.eduwisc.edu

Investigation of Solvent Effects on Tautomeric and Isomeric Equilibria via NMR

The equilibrium between hydroxamic and hydroximic isomers is sensitive to the solvent environment. For silylated benzohydroxamic acids in chloroform, an equilibrium mixture of the hydroxamic and hydroximic forms is observed at room temperature. researchgate.net The ratio of these isomers is solvent-dependent; benzene solutions favor the hydroximic isomer, while acetonitrile (B52724) favors the hydroxamic form. researchgate.net In DMSO, the NMR signals broaden, and upon heating, disilylated derivatives are formed. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the solid state, benzohydroxamic acid (BHA) exhibits a broad IR absorption band around 2730 cm⁻¹, which is assigned to the ν(OH) stretching vibration of the O-H···O=N hydrogen bonds. nih.gov For acidic salts of BHA, such as the lithium and potassium salts, this band is shifted to the more crowded 1600-700 cm⁻¹ region due to shorter and stronger hydrogen bonds. nih.gov

The C=O stretching vibration in carboxylic acids and their derivatives typically appears in the region of 1760–1690 cm⁻¹. amazonaws.com For benzohydroxamic acid, the presence of both C=O and N-H/O-H groups leads to characteristic bands. Aromatic hydrocarbons show C=C stretching frequencies around 1500-1600 cm⁻¹ and =C-H stretching around 3000-3100 cm⁻¹. mvpsvktcollege.ac.in

Table 2: Key IR Absorption Frequencies for Benzohydroxamic Acid

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (in H-bond) | Stretching | ~2730 (broad) nih.gov |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 mvpsvktcollege.ac.in |

| C=O (amide) | Stretching | 1680-1630 |

| C=C (aromatic) | Stretching | 1600-1450 mvpsvktcollege.ac.in |

This table summarizes key IR absorption bands expected for benzohydroxamic acid based on typical functional group frequencies.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. nih.gov It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. edinst.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. libretexts.orgelte.hu For aromatic compounds like benzohydroxamic acid, the benzene ring acts as a primary chromophore. up.ac.za

Benzene itself displays two primary absorption bands around 184 nm and 202 nm, and a weaker secondary band near 253 nm, all associated with the π-system. up.ac.za Studies on benzohydroxamic acid solutions at varying pH and concentrations show distinct absorption spectra, indicating changes in the electronic structure of the molecule under different conditions. researchgate.net The absorption maxima can be influenced by the solvent polarity, with polar solvents often causing shifts in the transition energies. uomustansiriyah.edu.iq

Complexation of benzohydroxamic acid with metal ions can be monitored using UV-Vis spectroscopy. The formation of a complex often leads to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. up.ac.zauomustansiriyah.edu.iq For example, the complexation of benzoic acids has been shown to cause a clear bathochromic shift for both primary and secondary absorption bands. up.ac.za This technique is valuable for determining the stoichiometry and stability of metal complexes.

Table 3: Typical UV-Vis Absorption Maxima for Aromatic Systems

| Transition Type | Typical λ_max (nm) | Chromophore Example |

|---|---|---|

| π → π* | ~180, ~200 | Benzene up.ac.za |

| π → π* (conjugated) | 210-350+ | Conjugated polyenes, aromatics uomustansiriyah.edu.iq |

| n → π* | 250-350 | Carbonyl compounds elte.hu |

This table provides general ranges for electronic transitions commonly observed in UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination of (E)-Benzohydroximic Acid and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org This technique has been used to establish the molecular structure of benzohydroxamic acid and its derivatives, confirming the planar amide form of the hydroxamic group in the solid state. researchgate.net

Crystal structure analysis of various ring-substituted benzohydroxamic acids has shown that the primary structural differences arise from the dihedral angle between the aromatic ring and the hydroxamic acid plane. researchgate.net For example, in the 2-chloro derivative, this angle is 46.1°, a result of intramolecular steric interactions. researchgate.net

The solid-state structures of silylated benzohydroxamic acids, such as O-tert-butyldimethylsilyl and O-tert-butyldiphenylsilyl benzohydroxamates, have also been determined by X-ray diffraction. researchgate.net Furthermore, X-ray crystallography has been crucial in characterizing the coordination modes of benzohydroxamic acid in metal complexes, such as those with organotin(IV), where it typically acts as a bidentate ligand, coordinating through both the carbonyl and hydroxyl oxygen atoms. researchgate.net

Mass Spectrometry and Hyphenated Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules, providing critical information on molecular weight and composition. When coupled with chromatographic separation methods, known as hyphenated techniques, its power is significantly enhanced, allowing for the analysis of individual components within complex mixtures. actascientific.comiipseries.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount for confirming the molecular formula of a compound and for deducing its structure through the analysis of fragmentation patterns. chemijournal.comthermofisher.com

In mass spectrometry, a molecule is ionized and converted into gas-phase ions. The mass-to-charge ratio (m/z) of these ions is then measured. wiley-vch.de The ion with the highest m/z value, corresponding to the intact molecule that has lost one electron, is termed the molecular ion (M⁺•), and its mass provides the molecular weight of the compound. savemyexams.com In soft ionization techniques like Electrospray Ionization (ESI), protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ are often observed, which also serve to confirm the molecular mass. wiley-vch.de

The high-energy environment of some mass spectrometers causes the molecular ions to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in characteristic patterns that act as a "fingerprint" for the molecule, enabling detailed structural characterization. savemyexams.comweebly.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS, particularly with ESI, is well-suited for the analysis of polar and thermally labile compounds like benzohydroximic acid and its derivatives. Research on related structures provides insight into the expected mass spectrometric behavior. For instance, the analysis of S-(benzohydroximoyl)-L-cysteine, a derivative of benzohydroximic acid, using LC-MS identified the protonated molecule [M+H]⁺ at an m/z of 241 and the sodium adduct [M+Na]⁺ at an m/z of 263. unl.edu The study also detailed key fragment ions, which are crucial for verifying the structure. unl.edu

Table 1: Experimentally Observed Ions for S-(benzohydroximoyl)-L-cysteine via LC-MS

| Ion Type | Observed m/z | Interpretation | Source |

|---|---|---|---|

| Protonated Molecule | 241 | [M+H]⁺ | unl.edu |

| Sodium Adduct | 263 | [M+Na]⁺ | unl.edu |

| Fragment Ion | 224 | Loss of NH₃ | unl.edu |

| Fragment Ion | 195 | Loss of COOH & NH₃ | unl.edu |

| Fragment Ion | 154 | [C₇H₇NO₂S]⁺ | unl.edu |

| Fragment Ion | 120 | [C₇H₆NO]⁺ | unl.edu |

This data from a known derivative illustrates how mass spectrometry confirms molecular weight and provides structural clues through fragmentation. The fragment at m/z 120 likely corresponds to the benzohydroximoyl moiety, a key structural component. unl.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. thermofisher.com Direct analysis of (E)-Benzohydroximic acid by GC-MS can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step, such as silylation, is often employed to convert the analyte into a more volatile and stable form suitable for GC analysis. chromatographyonline.commdpi.com This approach is common for the analysis of organic acids. mdpi.comnih.gov

Expected Fragmentation Pattern for (E)-Benzohydroximic Acid

For the parent compound, (E)-Benzohydroximic acid (Molecular Weight: 137.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak (or a protonated molecule in soft ionization) and a series of fragment ions resulting from the cleavage of specific bonds. Based on the structure and general fragmentation rules for aromatic carboxylic acids and oximes, several key fragmentation pathways can be predicted. libretexts.orgmiamioh.edu

Common fragmentation includes alpha-cleavage, where bonds adjacent to a functional group break. For (E)-Benzohydroximic acid, this could involve the loss of the hydroxyl group (•OH) or cleavage of the C-N and N-O bonds. libretexts.orgmiamioh.edu

Table 2: Predicted Key Ions and Fragments for (E)-Benzohydroximic Acid in MS

| Ion/Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺• | 137 | Molecular Ion |

| [M-17]⁺ | 120 | Loss of •OH radical |

| [M-31]⁺ | 106 | Loss of •NOH radical |

| [C₇H₅O]⁺ | 105 | Benzoyl cation (Loss of •NHOH) |

| [C₆H₅]⁺ | 77 | Phenyl cation (Loss of COOH & N) |

The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are highly characteristic fragments for benzoyl-containing compounds and would be expected to be prominent in the mass spectrum. The combination of the molecular ion peak with these specific fragment ions would provide strong evidence for the confirmation of the structure of (E)-Benzohydroximic acid.

Computational and Theoretical Investigations of E Benzohydroximic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules like (E)-benzohydroximic acid. These methods allow for the precise determination of molecular geometries and the intricate details of their electronic landscapes.

Density Functional Theory (DFT) Studies of Conformational Stability and Energetics

Density Functional Theory (DFT) has been widely applied to study the conformational isomers of benzohydroxamic acid (BHA). Theoretical calculations indicate that in the gas phase, the Z amide isomer is the most stable form of neutral BHA. nih.gov However, experimental studies in acetone (B3395972) have revealed the presence of both Z and E forms, with the [E]/[Z] ratio being 75:25 at -80°C, suggesting the E isomer is also significantly populated in solution. nih.gov

DFT studies on related compounds, such as N-phenylbenzohydroxamic acid, have also been used to investigate the relative stability of its conformational isomers both in the gas phase and in solution. nih.gov These studies often employ methods like B3LYP, which provides a good balance between computational cost and accuracy for determining the energetics of different conformers. nih.gov The formation of various dimers, including E-E, Z-Z, and E-Z, has also been computationally detected, although these tend to dissociate into monomers in the presence of water. nih.gov

Table 1: Theoretical Conformational Stability of Benzohydroxamic Acid (BHA)

| Method/Basis Set | Phase | Most Stable Isomer | Reference |

|---|---|---|---|

| RHF/cc-pVDZ | Gas | Z amide | nih.gov |

This interactive table summarizes the findings on the conformational stability of BHA in the gas phase.

Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure Analysis

For a more refined analysis of the electronic structure, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are employed. While computationally more intensive than DFT, these methods can provide more accurate descriptions of electron correlation effects. For instance, calculations on the related acetohydroxamic acid (AHA) have utilized the MP2(FC)/AUG-cc-pVDZ level of theory to evaluate the structures of aggregates with water molecules. Such high-level calculations are crucial for accurately modeling systems where subtle electronic effects and intermolecular interactions, like hydrogen bonding, play a key role. Studies on the amide-imide tautomerism of AHA have also employed QCISD//MP2 and MP2 methods to investigate the thermodynamics and kinetics of these transformations. scispace.com

Computational Modeling of Tautomeric and Isomeric Equilibria

Benzohydroximic acid can exist in different tautomeric and isomeric forms. Computational modeling is essential for predicting the relative stabilities of these species and understanding the factors that govern their equilibrium.

Prediction of Relative Stabilities of Amide/Imide and E/Z Tautomers/Conformers

Computational studies explore the amide-imide tautomerism, which involves the intramolecular transfer of a proton. scispace.com For hydroxamic acids in general, the amide tautomer is typically more stable than the imide form. The relative stability of the E and Z conformers is a critical aspect of their chemistry. Theoretical calculations have shown that for benzohydroxamic acid in the gas phase, the Z amide is the most stable structure. nih.gov This stability is often attributed to the formation of an intramolecular hydrogen bond in the Z form.

Solvent Effects on Tautomeric Preferences through Implicit and Explicit Solvation Models

The surrounding solvent environment can significantly influence the equilibrium between different tautomers and conformers. Computational chemists model these effects using two main approaches: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This method has been used to study solvent effects on the conformational isomers of N-phenylbenzohydroxamic acid and the deprotonation processes of acetohydroxamic acid in solvents like acetone and water. nih.gov

Explicit solvation models involve including individual solvent molecules in the calculation. This "cluster" approach allows for the specific hydrogen bonding interactions between the solute and solvent to be modeled directly. nih.gov For example, the effect of water on tautomerism has been studied by including one to three water molecules in the calculations, revealing that water can stabilize transition states more than the tautomers themselves. researchgate.net In the case of acetohydroxamic acid, calculations considering an explicit water molecule showed that the E-amide + H₂O system becomes the most stable aggregate, highlighting the profound impact of specific solute-solvent interactions.

Table 2: Impact of Solvation Model on Isomer Stability of Hydroxamic Acids

| Compound | Solvation Model | Finding | Reference |

|---|---|---|---|

| Acetohydroxamic Acid | Explicit (one H₂O molecule) | E-amide + H₂O is the most stable aggregate. | |

| N-phenylbenzohydroxamic Acid | Implicit (C-PCM) & Explicit (Cluster) | Used to simulate solute-solvent interactions and their effect on relative isomer stabilities. | nih.gov |

This interactive table illustrates how different solvation models are used to understand the stability of hydroxamic acid isomers in solution.

Investigation of Intramolecular Proton Transfer Mechanisms

The conversion between amide and imide tautomers, as well as between E and Z isomers, often involves intramolecular proton transfer. Computational studies are pivotal in mapping the potential energy surfaces for these reactions and identifying the transition states. For the amide-imide tautomerization in acetohydroxamic acid, the process is understood to occur via an intramolecular proton transfer from the nitrogen atom to the carbonyl oxygen. scispace.com Calculations have shown that the energy barriers for such transfers are significantly lowered when assisted by water molecules, which can act as a proton shuttle. researchgate.net This water-assisted mechanism is considered to be fast, especially with the help of two water molecules. researchgate.net These theoretical investigations provide a detailed, step-by-step view of the reaction pathway, which is crucial for understanding the reactivity and biological function of these molecules. scispace.com

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide critical insights into the time-dependent behavior of (E)-benzohydroximic acid, revealing its conformational flexibility and the nature of its interactions with surrounding molecules. Benzohydroxamic acid can exist in different tautomeric and conformational forms, with the (E) and (Z) isomers being of particular interest. nih.govresearchgate.net Theoretical studies indicate that while the Z-amide form is often the most stable in both gas and aqueous phases, the E and Z forms can coexist in solution. nih.govresearchgate.net For instance, in an acetone solution at -80°C, the ratio of [E]/[Z] isomers of benzohydroxamic acid was observed to be 75:25. nih.gov

MD simulations allow for the exploration of the energy landscape connecting these conformers and the dynamics of their interconversion. These simulations model the atomic motions over time, providing a detailed picture of the flexibility of the molecule and the potential energy barriers between different conformational states. nih.gov

Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions that govern the behavior of (E)-benzohydroximic acid in condensed phases. A significant finding from computational and experimental studies is the formation of dimers. nih.gov (E)-Benzohydroximic acid can form E-E dimers, and can also interact with its Z-isomer to form E-Z dimers. nih.gov These interactions are primarily driven by the formation of intermolecular hydrogen bonds, a common feature in molecules containing N-H and O-H groups. nih.govgla.ac.uk The stability and dynamics of these hydrogen bonds can be meticulously studied using simulation techniques. For example, simulations can reveal the lifespan of specific hydrogen bonds and the preferred geometries of the resulting dimers. nih.gov

The solvent environment plays a crucial role in mediating these interactions. In the presence of water, for example, the dimers of benzohydroxamic acid have been shown to dissociate into their corresponding monomers. nih.gov MD simulations that include explicit solvent molecules can effectively model this behavior, showing how interactions with the solvent compete with and disrupt the intermolecular hydrogen bonds holding the dimers together. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Experimental Validation

Computational chemistry offers powerful tools for calculating spectroscopic parameters, which serve as a vital link between theoretical models and experimental measurements. For (E)-benzohydroximic acid, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important for structural elucidation and for validating the results of computational models. nih.gov Quantum mechanical methods, especially Density Functional Theory (DFT), are routinely used to compute ¹H, ¹³C, and ¹⁵N NMR chemical shifts with a useful degree of accuracy. researchgate.netresearchgate.net

These calculations are performed on optimized molecular geometries. By computing the chemical shifts for different possible isomers, such as the (E) and (Z) forms, and comparing them with experimental spectra, researchers can confirm which conformer is present under specific conditions. researchgate.netnih.gov For example, ab initio energy calculations have been used alongside NMR data to conclude that various substituted benzohydroxamic acids predominantly assume the Z conformation in dimethyl sulfoxide (B87167) (DMSO) solutions. nih.gov

However, discrepancies between calculated and experimental values often arise and can themselves be informative. A study on benzohydroxamic acid reported calculated ¹H NMR chemical shifts for the NH and OH protons as 8.29 ppm and 7.13 ppm, respectively. researchgate.net The corresponding experimental values in DMSO were 11.22 ppm and 9.03 ppm. researchgate.net This deviation was attributed to the strong interactions between the benzohydroxamic acid protons and the DMSO solvent, an effect that is not always perfectly captured by the implicit solvent models used in the calculations. researchgate.net Such comparisons highlight the importance of accounting for explicit solute-solvent interactions, like hydrogen bonding, for accurate predictions. nih.gov

Below is a data table comparing the computationally predicted ¹H NMR chemical shifts for benzohydroxamic acid with experimentally observed values.

| Proton | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm, in DMSO) | Deviation (ppm) |

|---|---|---|---|

| NH | 8.29 | 11.22 | -2.93 |

| OH | 7.13 | 9.03 | -1.90 |

This process of calculating spectroscopic data is iterative; disagreements can prompt refinements in the theoretical models, leading to a more accurate understanding of the molecule's structure and environment.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. dergipark.org.tr While widely used in drug development, the principles of QSAR can be applied more broadly to predict various physicochemical or biological properties of compounds like (E)-benzohydroximic acid and its derivatives, independent of a pharmaceutical context.

A QSAR model is built by calculating a set of numerical parameters, known as molecular descriptors, for a series of molecules. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov The goal is to identify which descriptors are statistically correlated with the activity of interest.

For derivatives of benzohydroxamic acid and related structures like p-hydroxy benzoic acid, various types of descriptors have been found to be significant in QSAR models:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the Valence First Order Molecular Connectivity Index (¹χv) and the Balaban Topological Index (J). nih.gov

Shape Descriptors: These relate to the three-dimensional shape of the molecule. Kier's alpha first order shape index (κα1) and Kier's first order shape index (κ1) are examples. nih.gov

Physicochemical Descriptors: These quantify properties like hydrophobicity (LogP), molar refractivity, and aromaticity. nih.gov

Field-Based Descriptors: In 3D-QSAR, steric and electrostatic fields around the molecules are used to determine how these properties influence activity. derpharmachemica.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that links the descriptors to the activity. dergipark.org.tr The predictive power of the resulting model is then rigorously tested using internal and external validation techniques, with statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² (pred_r²) being used to assess its robustness. derpharmachemica.com

The table below summarizes some molecular descriptor types that have been used in QSAR studies of related benzoic acid derivatives.

| Descriptor Category | Example Descriptor | Structural Information Encoded |

|---|---|---|

| Topological | Valence Molecular Connectivity Index (¹χv) | Molecular size and branching, considering atom valence. nih.gov |

| Shape | Kier's Shape Index (κ1) | Attributes of molecular shape in relation to its topology. nih.gov |

| Physicochemical | Hydrophobicity (LogP) | The molecule's affinity for a nonpolar solvent versus water. nih.gov |

| Physicochemical | Molar Refractivity | Molar volume and polarizability of the molecule. nih.gov |

By developing such validated models, it becomes possible to predict the activity of new, unsynthesized derivatives of (E)-benzohydroximic acid, guiding further research by prioritizing compounds with desired predicted properties.

Chemical Reactivity and Reaction Mechanisms of E Benzohydroximic Acid

Redox Chemistry: Oxidation and Reduction Pathways

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org The hydroxamic acid functional group in (E)-benzohydroximic acid can undergo both oxidation and reduction, depending on the reacting species and conditions. These pathways are crucial in various chemical and biological processes.

The oxidation of benzohydroxamic acid (BHA) by ceric ammonium (B1175870) sulphate in a sulphuric acid medium has been shown to yield multiple products, including benzoic acid, N,O-dibenzoylhydroxyamine, and nitric acid. researchgate.net The stoichiometry of this reaction is complex, with studies indicating that one mole of BHA consumes approximately 5.49 equivalents of the ceric oxidant. researchgate.net

However, when the oxidation is conducted in nitric acid or perchloric acid medium using ceric ammonium nitrate, the reaction stoichiometry changes, with 6.0 equivalents of the oxidant being consumed per mole of BHA. researchgate.netresearchgate.net Under these conditions, benzoic acid is the primary oxidation product. researchgate.netresearchgate.net The reaction mechanism is proposed to proceed through the formation of intermediate radical-anions. rsc.org

The specific products and their yields are highly dependent on the acid medium used during the oxidation process. For instance, when the reaction is performed in the presence of sulphamic acid, the consumption of the oxidant drops to 3.66 equivalents per mole of BHA. researchgate.net

Table 1: Stoichiometry of Ceric Oxidation of Benzohydroxamic Acid (BHA) in Different Acid Mediums

| Acid Medium | Oxidant | Equivalents of Oxidant Consumed per Mole of BHA | Primary Product(s) |

|---|---|---|---|

| Sulphuric Acid | Ceric Ammonium Sulphate | 5.49 | Benzoic acid, N,O-dibenzoylhydroxyamine, Nitric acid |

| Nitric Acid | Ceric Ammonium Nitrate | 6.0 | Benzoic acid |

| Perchloric Acid | Ceric Ammonium Nitrate | 6.0 | Benzoic acid |

Data sourced from references researchgate.netresearchgate.net.

Nucleophilic Reactivity of the Hydroxamate Anion

The anion of benzohydroxamic acid, the benzohydroxamate anion, is a potent nucleophile. nih.gov This reactivity stems from the alpha-effect, where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center (the nitrogen atom) enhances its nucleophilicity.

The nucleophilic character of the benzohydroxamate anion (BHO⁻) is clearly demonstrated in its reaction with esters like bis(2,4-dinitrophenyl)phosphate (BDNPP). nih.gov This reaction proceeds via two distinct pathways:

Attack at the Phosphorus Center (Nucleophilic Substitution): The BHO⁻ anion can attack the electrophilic phosphorus atom of BDNPP. This leads to the formation of an unstable intermediate which subsequently undergoes a Lossen rearrangement to yield phenyl isocyanate. This isocyanate can then react further to form aniline (B41778), diphenylurea, and O-phenylcarbamyl benzohydroxamate. nih.gov

Attack at the Aromatic Carbon (Nucleophilic Aromatic Substitution): Alternatively, the BHO⁻ anion can attack one of the electron-deficient aromatic carbons of the dinitrophenyl groups. This results in the formation of an intermediate that decomposes slowly to produce aniline and 2,4-dinitrophenol. nih.gov

Because the benzohydroxamate anion reacts and in the process loses its nucleophilic character, it has been described as a "self-destructive molecular scissor". nih.gov

Rearrangement Reactions Involving the Hydroximic Moiety

The structure of benzohydroximic acid makes it susceptible to certain types of molecular rearrangements, which are fundamental reactions in organic synthesis for creating new molecular frameworks.

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. unacademy.comwikipedia.org This transformation typically requires the O-activation of the hydroxamic acid, often by converting it into an O-acyl, O-sulfonyl, or O-phosphoryl derivative. unacademy.comscispace.com

The general mechanism involves the deprotonation of the nitrogen atom by a base, followed by a concerted rearrangement where the R-group (the phenyl group in the case of benzohydroximic acid) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of a leaving group (e.g., a carboxylate anion). wikipedia.orgyoutube.com The resulting isocyanate is a versatile intermediate that can be hydrolyzed to an amine and carbon dioxide, or reacted with amines to form ureas. unacademy.comwikipedia.org

Key Steps in the Lossen Rearrangement:

Activation: The hydroxyl group of the hydroxamic acid is converted into a better leaving group.

Deprotonation: A base removes the acidic proton from the nitrogen atom.

Rearrangement: The phenyl group migrates to the nitrogen, displacing the leaving group to form phenyl isocyanate.

Further Reaction: The phenyl isocyanate can be trapped with water to form an unstable carbamic acid, which decarboxylates to aniline, or it can react with other nucleophiles. researchgate.net

While the classical Lossen rearrangement requires stoichiometric activating reagents, recent advances have shown that the reaction can also occur directly from free hydroxamic acids under metal-assisted or thermal conditions. scispace.comresearchgate.net

Radical Reactions and Generation of Radical Intermediates

Beyond ionic pathways, (E)-benzohydroximic acid can also participate in radical reactions. The N-O bond within the hydroximic acid moiety can be homolytically cleaved to generate reactive radical intermediates.

The oxidation of hydroxamic acids can proceed via the formation of radical-anions (RCO–N–O•). rsc.org Furthermore, N-substituted hydroxamic acids are known precursors for generating amidoxyl radicals. researchgate.net These radicals can be generated through processes like photo-induced cleavage of an I-O bond formed from the hydroxamic acid. researchgate.net

These radical intermediates are highly reactive and can participate in a variety of transformations, including addition reactions to alkenes and aromatic systems. For example, amidoxyl radicals can couple with vinyl arenes in [4+2] annulation reactions. researchgate.net The generation of alkyl radicals from derivatives of hydroxamic acids, such as Barton's thiohydroxamate esters, is a well-established method in synthetic organic chemistry for forming carbon-carbon bonds. uchicago.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-Benzohydroximic acid |

| Acetic acid |

| Acetohydroxamic acid |

| Aniline |

| Benzoic acid |

| Benzoyl chloride |

| bis(2,4-dinitrophenyl)phosphate |

| Carbon dioxide |

| Ceric ammonium nitrate |

| Ceric ammonium sulphate |

| Diphenylurea |

| Hydroxylamine (B1172632) |

| N,O-dibenzoylhydroxyamine |

| Nitric acid |

| O-phenylcarbamyl benzohydroxamate |

| Oxalohydroxamic acid |

| Perchloric acid |

| Phenyl isocyanate |

| Sulphamic acid |

| Sulphuric acid |

Acid- and Base-Catalyzed Transformations of (E)-Benzohydroximic Acid

The reactivity of (E)-benzohydroximic acid and its derivatives is significantly influenced by the presence of acids and bases, leading to various transformations such as hydrolysis and rearrangement.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of benzohydroxamic acids has been studied in various mineral acids, including perchloric, sulfuric, and hydrochloric acids. rsc.org The reaction mechanism is generally considered to be analogous to the acid-catalyzed hydrolysis of amides. rsc.org This process involves a rapid initial protonation of the benzohydroximic acid molecule, followed by a rate-determining bimolecular (A-2 type) nucleophilic attack by a water molecule on the carbonyl carbon. core.ac.ukhilarispublisher.com This attack leads to the formation of a tetrahedral intermediate, which then rapidly breaks down to yield the hydrolysis products. hilarispublisher.com

Kinetic studies reveal a characteristic rate profile where the pseudo-first-order rate constants initially increase with acid concentration, reach a maximum, and then decrease at very high acid concentrations. rsc.orghilarispublisher.com This maximum is attributed to the extensive protonation of the substrate, which on one hand activates the molecule for nucleophilic attack but on the other hand reduces the activity of water, the nucleophile. rsc.orghilarispublisher.com The analysis of kinetic data using methods like the Bunnett-Olsen and Cox-Yates excess acidity treatments supports the A-2 mechanism. core.ac.ukhilarispublisher.com Activation parameters, such as the entropy of activation, are also consistent with a bimolecular mechanism.

Interactive Data Table: Acid-Catalyzed Hydrolysis of Benzohydroxamic Acid Derivatives

| Derivative | Acid Medium | Key Mechanistic Findings | Reference |

| para-substituted benzohydroxamic acids | Perchloric, Sulfuric, Hydrochloric acid | Rate maxima observed due to extensive protonation; mechanism similar to amides. | rsc.org |

| 3-chlorobenzohydroxamic acid | Hydrochloric, Sulfuric, Perchloric acid | A-2 mechanism proposed, involving rapid protonation and rate-determining water attack. | core.ac.uk |

| p-Methyl Benzyl-2-Theno Hydroxamic Acid | Hydrochloric, Sulfuric, Perchloric acid | A-2 mechanism confirmed by kinetic analysis; involves tetrahedral intermediate. | hilarispublisher.com |

| N-benzylbenzohydroxamic acid | Hydrochloric, Perchloric, Sulfuric acid | Bimolecular mechanism supported by kinetic data, solvent isotope effects, and activation entropies. |

Base-Catalyzed Transformations

In the presence of a base, hydroxamic acids and their derivatives can undergo rearrangement reactions. A notable example is the Lossen rearrangement, which converts the hydroxamic acid into a primary amine. rsc.org This base-mediated rearrangement can proceed with less than a stoichiometric amount of a base like potassium carbonate in a polar solvent under thermal conditions. rsc.org The reaction is believed to proceed through an isocyanate intermediate, and a key feature is its self-propagative nature, producing only carbon dioxide as a by-product. rsc.org

Furthermore, activated N-alkyl-O-acyl hydroxamic acid derivatives are known to undergo base-catalyzed rearrangement to yield 2-acyloxyamides in good to excellent yields. researchgate.netrsc.org Simple organic bases such as triethylamine (B128534) have been found to be efficient in mediating this transformation. rsc.org The rate of this rearrangement is influenced by the electronic nature of the O-acyl group; electron-withdrawing groups enhance the rate, while electron-donating groups decrease it. rsc.org Crossover experiments suggest a mechanism that involves the intermediacy of free acyloxy anions. rsc.org

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of hydroxamic acids and their derivatives has been a subject of investigation, revealing pathways that often involve radical intermediates. These light-induced transformations can be initiated by irradiating the compounds with visible or UV light.

Studies on the photochemistry of N-substituted naphthalenecarbohydroxamic acids and N-phenylbenzenecarbohydroxamic acid suggest that acylaminoxyl radicals are the primary intermediates in the photochemical reaction. researchgate.net Quenching studies have indicated that these reactions can proceed from both the singlet and the triplet excited states. researchgate.net The photochemical reactions of these hydroxamic acids appear to mimic their oxidation reactions in the ground state. researchgate.net

Visible light photoredox catalysis has also been employed in the synthesis of N-phenyl hydroxamic acid scaffolds from nitroarenes. nih.gov This method utilizes a ruthenium photocatalyst and visible light irradiation to achieve a mild and chemoselective reduction and cyclization. nih.gov While this concerns the formation rather than the transformation of the hydroxamic acid, it underscores the interaction of the broader chemical class with light. The mildness of these conditions allows for the tolerance of sensitive functional groups that might not be compatible with other reduction methods. nih.gov

Interactive Data Table: Photochemical Studies of Hydroxamic Acid Derivatives

| Compound/System | Light Source | Key Findings | Reference |

| N-phenylbenzenecarbohydroxamic acid & N-substituted naphthalenecarbohydroxamic acids | Not specified | Acylaminoxyl radicals identified as primary intermediates. | researchgate.net |

| N-(p-tolyl)-2-naphthalenecarbohydroxamic acid and its N-methyl derivative | Not specified | Reactions occur from both singlet and triplet excited states; photochemical reactions mimic ground-state oxidation. | researchgate.net |

| Nitroarenes with tethered acyl moiety | Visible light | Photocatalytic reduction and cyclization to form N-phenyl hydroxamic acids. | nih.gov |

Coordination Chemistry and Metal Complexation of E Benzohydroximic Acid

Chelation Modes and Ligand Properties of the (E)-Benzohydroximate Anion

(E)-Benzohydroximic acid belongs to the family of hydroxamic acids (R-CO-NH-OH), which are recognized as versatile and potent chelating agents for a wide array of metal ions. researchgate.netresearchgate.net The coordination properties are dictated by the hydroxamate functional group, which can undergo tautomerization between an amide form (keto, R-C(=O)NHOH) and an imide form (enol, R-C(OH)=NOH), with each form existing as (Z) and (E) geometric isomers.

The chelating power of benzohydroxamic acid (BHA) stems from the deprotonation of the acidic N-hydroxyl proton, which yields the benzohydroximate anion. analis.com.my This anion is the primary species involved in complexation. Theoretical and experimental studies indicate that for the neutral acid, various conformers can exist, but upon deprotonation, the resulting anion coordinates to metal ions in a highly predictable manner. researchgate.netcsic.es

O,O-Coordination as a Predominant Chelation Mode

The most prevalent and stable mode of coordination for the benzohydroximate anion is as a bidentate ligand, binding through the oxygen atoms of the carbonyl and the deprotonated hydroxyl groups. researchgate.netanalis.com.mythepab.orgutm.my This (O,O) chelation forms a thermodynamically stable five-membered ring with the metal center. researchgate.net This coordination mode has been confirmed through various spectroscopic and structural methods, including infrared (IR) spectroscopy and X-ray crystallography. analis.com.myrsc.orgresearchgate.net

Evidence from IR spectroscopy for (O,O) coordination includes:

The disappearance of the O-H stretching band of the ligand upon complexation, indicating deprotonation. analis.com.my

A shift of the carbonyl (C=O) stretching vibration to lower wavenumbers, which points to its involvement in coordination. analis.com.my

The appearance of new absorption bands at lower frequencies corresponding to metal-oxygen (M-O) bonds. analis.com.my

This (O,O) chelation is observed across a wide range of metal ions, including those from the transition series, lanthanides, and actinides. researchgate.netresearchgate.netcmu.eduyu.edu.jo

Influence of Stereochemistry (E)- on Coordination Geometries

While the prompt specifies (E)-Benzohydroximic acid, the vast majority of coordination chemistry literature discusses the chelation of the benzohydroxamate anion derived from the more stable keto tautomer (benzohydroxamic acid). For bidentate (O,O) chelation to occur, the carbonyl and N-hydroxyl groups must be positioned on the same side of the C-N bond, a configuration known as the (Z)-isomer. researchgate.net

Theoretical studies suggest that in solution, neutral benzohydroxamic acid can exist as a mixture of (E) and (Z) isomers. csic.es However, the formation of the stable five-membered chelate ring necessitates that the ligand adopts the (Z) conformation upon binding to a metal ion. It is therefore understood that regardless of the initial stereochemistry of the free ligand in solution, the coordinating anion isomerizes to the reactive (Z) form to facilitate chelation. Kinetic studies on the complexation of Ni(II) with benzohydroxamic acid suggest that the neutral ligand mainly exists in a non-reactive, possibly hydrogen-bonded (E) or closed (Z) configuration, and an energy penalty is required for it to open and bind to the metal. csic.es The anion, however, reacts at a normal speed, consistent with the (Z) form being readily available for chelation. csic.esacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzohydroxamic acid is generally straightforward. A common method involves the condensation reaction between a metal salt (e.g., chloride, sulfate, acetate, or nitrate) and benzohydroxamic acid, typically in a 1:2 or 1:3 metal-to-ligand molar ratio. researchgate.netanalis.com.my The reactions are often carried out in polar solvents such as ethanol, methanol (B129727), or water. researchgate.netnih.govthepab.org An adjustment of pH, frequently with a base like sodium hydroxide (B78521) or triethylamine (B128534), is used to facilitate the deprotonation of the ligand. analis.com.my

Characterization of the resulting complexes relies on a suite of analytical techniques:

Elemental Analysis (CHN) : To confirm the stoichiometry of the complex. researchgate.netanalis.com.my

Infrared (IR) Spectroscopy : To verify the (O,O) coordination mode by observing shifts in C=O, N-H, and O-H vibrational bands. analis.com.mythepab.org

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about the coordination geometry. researchgate.netjetir.org

NMR Spectroscopy (¹H and ¹³C) : To probe the ligand environment in diamagnetic complexes. researchgate.neteurjchem.com

Magnetic Susceptibility : To determine the magnetic moment of paramagnetic complexes, which helps in assigning the geometry (e.g., octahedral vs. tetrahedral). researchgate.netjetir.org

Molar Conductance : To establish whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netjetir.org

Thermogravimetric Analysis (TGA) : To study the thermal stability and the presence of coordinated or lattice solvent molecules. researchgate.net

Single-Crystal X-ray Diffraction : To provide definitive information on the molecular structure and coordination geometry. rsc.orgnih.gov

Complexes with Transition Metals (e.g., Fe(III), Zn(II), Cu(II), Ni(II), Co(II), Cd(II))

Benzohydroxamic acid forms stable complexes with a variety of transition metals, leading to diverse coordination geometries. The properties of several key complexes are summarized below.

Table 1: Selected Transition Metal Complexes of Benzohydroxamate

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Findings and Characterization |

|---|---|---|---|

| Fe(III) | [Fe(BHA)₃] |

Octahedral | Forms a well-known tris-chelate complex. Iron complexes with hydroxamic acids are often intensely colored. cmu.edu |

| Zn(II) | [Zn(BHA)₂] |

Distorted Tetrahedral | Synthesized from ZnSO₄ and potassium benzohydroxamate. Characterized by FTIR, NMR, and computational studies. eurjchem.com |

| Cu(II) | [Cu(BHA)₂] |

Tetragonal/Square Planar | Synthesized from CuCl₂·2H₂O and BHA. nih.gov The geometry is often distorted due to the Jahn-Teller effect. |

| Ni(II) | [Ni(BHA)₂] |

Tetrahedral | Synthesized via condensation reaction. Characterized as a non-electrolyte. researchgate.netutm.my |

| Co(II) | [Co(L)(B)₃]¹ |

Octahedral | Formed with a dianionic, tridentate derivative of BHA. Paramagnetic and non-electrolytic. jetir.org |

| Cd(II) | [Cd(L')₂(H₂O)₂]² |

Octahedral | Formed with N-methyl-p-nitrobenzohydroxamic acid. The complex exhibits enhanced antibacterial activity compared to the ligand. thepab.orgthepab.org |

¹Where L is dideprotonated 2-(o-hydroxybenzophenoneimino) benzohydroxamic acid and B is a base like H₂O or NH₃. ²Where L' is N-methyl-p-nitrobenzohydroxamate.

Lanthanide and Actinide Coordination Chemistry

The hard oxophilic character of lanthanide (Ln) and actinide (An) ions makes them suitable for complexation with the (O,O) donor set of the benzohydroximate anion.